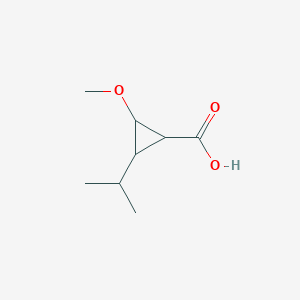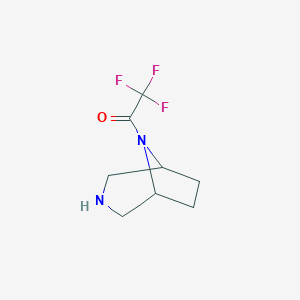
8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane, also known as TDAO, is a chemical compound that has been gaining attention in the scientific community due to its unique properties. TDAO is a bicyclic compound that contains a diazabicyclooctane ring system with a trifluoroacetyl group attached to the nitrogen atom. This compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Wirkmechanismus
The mechanism of action of 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane as an acetylcholinesterase inhibitor involves the formation of a covalent bond between the carbonyl carbon of the trifluoroacetyl group and the serine residue in the active site of the enzyme. This covalent bond inhibits the activity of the enzyme, leading to an accumulation of acetylcholine in the nervous system and resulting in various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane as an acetylcholinesterase inhibitor have been studied extensively. Inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine in the nervous system, resulting in various physiological effects such as increased heart rate, bronchodilation, and increased muscle contraction. 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane has also been shown to have potential neuroprotective effects, as it can inhibit the production of reactive oxygen species and reduce oxidative stress in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane has several advantages for use in laboratory experiments, including its high purity and stability, as well as its ability to act as a chiral ligand in asymmetric catalysis. However, 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for research on 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane. One area of interest is the development of 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane-based inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane-based catalysts could also have potential applications in the synthesis of chiral compounds for use in the pharmaceutical industry. Additionally, further research is needed to investigate the potential toxicity and environmental impact of 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane and its derivatives.
Wissenschaftliche Forschungsanwendungen
8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane has been studied for its potential applications in various scientific fields. In medicinal chemistry, 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane has been investigated as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of acetylcholine in the nervous system. 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane has also been studied for its potential use as a chiral ligand in asymmetric catalysis, as well as its ability to act as a phase-transfer catalyst in organic synthesis.
Eigenschaften
CAS-Nummer |
116143-28-3 |
|---|---|
Molekularformel |
C8H11F3N2O |
Molekulargewicht |
208.18 g/mol |
IUPAC-Name |
1-(3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H11F3N2O/c9-8(10,11)7(14)13-5-1-2-6(13)4-12-3-5/h5-6,12H,1-4H2 |
InChI-Schlüssel |
PXAZOFUOBLKJPZ-UHFFFAOYSA-N |
SMILES |
C1CC2CNCC1N2C(=O)C(F)(F)F |
Kanonische SMILES |
C1CC2CNCC1N2C(=O)C(F)(F)F |
Synonyme |
3,8-Diazabicyclo[3.2.1]octane, 8-(trifluoroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


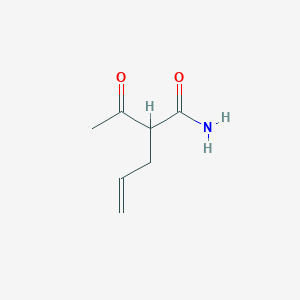


![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)
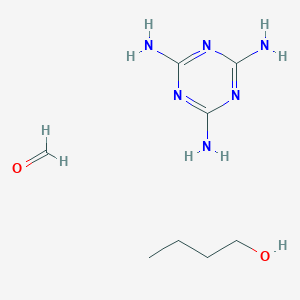
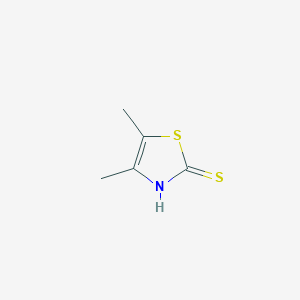
![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)
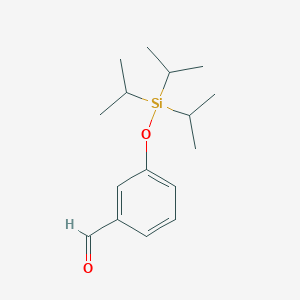
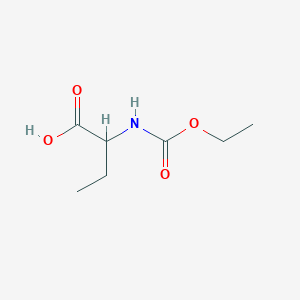
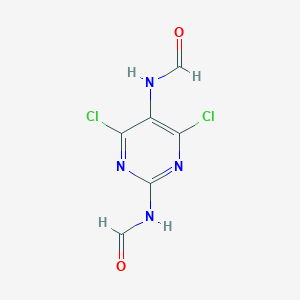
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)


